molecular formula C41H54Ge2 B14294592 Digermirane, 1,1,2,2-tetrakis(2,6-diethylphenyl)- CAS No. 115385-08-5

Digermirane, 1,1,2,2-tetrakis(2,6-diethylphenyl)-

Cat. No.: B14294592
CAS No.: 115385-08-5
M. Wt: 692.1 g/mol
InChI Key: RFVORDSPWRRYQU-UHFFFAOYSA-N
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Description

Digermirane, 1,1,2,2-tetrakis(2,6-diethylphenyl)-, is a compound that belongs to the class of organogermanium compounds These compounds are characterized by the presence of germanium atoms bonded to organic groups Digermirane, 1,1,2,2-tetrakis(2,6-diethylphenyl)-, is particularly notable for its unique structure, which includes two germanium atoms bonded to four 2,6-diethylphenyl groups

Preparation Methods

The synthesis of Digermirane, 1,1,2,2-tetrakis(2,6-diethylphenyl)-, typically involves the reaction of hexamesitylcyclotrigermane with tellurium at elevated temperatures. Specifically, the reaction is carried out at 80°C, resulting in the formation of telluradigermiranes . This method highlights the importance of controlled reaction conditions and the use of specific reagents to achieve the desired product.

Chemical Reactions Analysis

Digermirane, 1,1,2,2-tetrakis(2,6-diethylphenyl)-, undergoes various chemical reactions, including oxidation, reduction, and substitution. One notable reaction involves the formation of telluradigermiranes when reacted with tellurium . Common reagents used in these reactions include tellurium and other organometallic compounds. The major products formed from these reactions are typically characterized by the presence of germanium-tellurium bonds, as confirmed by single-crystal X-ray diffraction studies .

Scientific Research Applications

Digermirane, 1,1,2,2-tetrakis(2,6-diethylphenyl)-, has been studied for its potential applications in various scientific fields. In chemistry, it is used as a precursor for the synthesis of other organogermanium compounds. Its unique structure and reactivity make it a valuable compound for studying the properties of germanium-containing molecules.

Mechanism of Action

The mechanism of action of Digermirane, 1,1,2,2-tetrakis(2,6-diethylphenyl)-, involves its reactivity with various reagents to form new compounds. The molecular targets and pathways involved in these reactions are primarily related to the germanium atoms and their interactions with other elements, such as tellurium. The formation of germanium-tellurium bonds is a key aspect of its reactivity, as demonstrated in the synthesis of telluradigermiranes .

Comparison with Similar Compounds

Digermirane, 1,1,2,2-tetrakis(2,6-diethylphenyl)-, can be compared to other similar compounds, such as tetrakis(di-tert-butylmethylsilyl)digermene. Both compounds feature germanium atoms bonded to organic groups, but they differ in their specific substituents and reactivity. Tetrakis(di-tert-butylmethylsilyl)digermene, for example, is synthesized by the reduction of 1,1-dichlorogermane with potassium graphite and exhibits unique electrochemical properties . The comparison highlights the diversity of organogermanium compounds and the importance of specific substituents in determining their properties and applications.

Properties

CAS No.

115385-08-5

Molecular Formula

C41H54Ge2

Molecular Weight

692.1 g/mol

InChI

InChI=1S/C41H54Ge2/c1-9-30-21-17-22-31(10-2)38(30)42(39-32(11-3)23-18-24-33(39)12-4)29-43(40-34(13-5)25-19-26-35(40)14-6)41-36(15-7)27-20-28-37(41)16-8/h17-28H,9-16,29H2,1-8H3

InChI Key

RFVORDSPWRRYQU-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C(=CC=C1)CC)[Ge](C[Ge](C2=C(C=CC=C2CC)CC)C3=C(C=CC=C3CC)CC)C4=C(C=CC=C4CC)CC

Origin of Product

United States

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